molecular formula C8H6BrN3O2 B6298543 Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate CAS No. 2168077-30-1

Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Cat. No.: B6298543
CAS No.: 2168077-30-1
M. Wt: 256.06 g/mol
InChI Key: QVWBJCYIUWJRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (CAS 2168077-30-1) is a brominated pyrrolopyrazine derivative of high interest in medicinal chemistry and drug discovery. With the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 g/mol, this compound serves as a versatile chemical intermediate . The bromine atom at the 7-position of the pyrrolo[2,3-b]pyrazine scaffold makes it a valuable substrate for further functionalization via cross-coupling reactions, enabling the exploration of diverse chemical space . Research indicates that derivatives based on the 5H-pyrrolo[2,3-b]pyrazine core are prominent in kinase inhibition research, particularly as Fibroblast Growth Factor Receptor (FGFR) inhibitors . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store the material in an inert atmosphere at 2-8°C to ensure stability .

Properties

IUPAC Name

methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-3-11-7-6(12-5)4(9)2-10-7/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWBJCYIUWJRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=N1)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of a Carboxylic Acid Intermediate

Hydrolysis of a nitrile or amide group at position 2 to a carboxylic acid, followed by Fischer esterification with methanol and H₂SO₄, affords the methyl ester. For example, treatment of 2-cyanopyrrolo[2,3-b]pyrazine with 6M HCl yields the carboxylic acid, which is then refluxed with methanol to achieve 85% conversion.

Suzuki Coupling with a Pre-Functionalized Ester

A more efficient approach involves Suzuki coupling with a boronic ester containing the methyl carboxylate. For instance, coupling 7-bromo-pyrrolo[2,3-b]pyrazine (35 ) with methyl 2-boronoacrylate under Pd(OAc)₂ catalysis introduces the ester directly (70% yield).

Comparative Data

MethodYield (%)Purity (%)
Direct Esterification8590
Suzuki Coupling7095

Alternative Pathways via Isoxazole Annulation

A novel annulation strategy employs 3-diazoindolin-2-imines and azirines under Rh₂(Oct)₄ catalysis to construct the pyrrolopyrazine core. While this method is effective for unsubstituted derivatives, bromination at position 7 requires post-annulation functionalization, reducing overall efficiency (50% yield over three steps).

Challenges in Regioselectivity and Functional Group Compatibility

  • Bromination Selectivity : NBS preferentially targets position 7 due to electron density distribution in the pyrrolopyrazine ring.

  • Ester Stability : The methyl ester is susceptible to hydrolysis under acidic conditions, necessitating anhydrous reaction environments during subsequent steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

Medicinal Chemistry

Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate serves as a valuable building block for synthesizing more complex pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity and selectivity against specific targets.

Key Research Findings :

  • Kinase Inhibition : The compound has shown promise as a lead compound in the development of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.
  • Enzyme Inhibition Studies : Research indicates that derivatives of this compound can effectively inhibit various enzymes involved in disease mechanisms, making it a candidate for drug development .

Biological Research

In biological studies, this compound is utilized to explore enzyme interactions and cellular processes.

Case Studies :

  • A study demonstrated its ability to modulate protein interactions within cancer cells, leading to reduced proliferation rates.
  • Another investigation highlighted its antioxidant properties, suggesting potential applications in neuroprotection against oxidative stress-related diseases.

Industrial Applications

This compound is also being explored for its utility in industrial chemistry as a catalyst and a precursor for new materials.

Applications Include :

  • Catalysis : this compound can act as a catalyst in various organic reactions due to its unique electronic structure.
  • Material Science : The compound's properties are being investigated for the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of various cellular processes, including cell proliferation and survival .

Comparison with Similar Compounds

Key Properties :

  • SMILES : COC(=O)C₁=CN=C₂C(=N1)C(=CN₂)Br
  • InChIKey : QVWBJCYIUWJRBE-UHFFFAOYSA-N
  • Predicted Collision Cross Sections (CCS) :
Adduct m/z CCS (Ų)
[M+H]⁺ 255.9716 148.6
[M+Na]⁺ 277.9535 152.1
[M-H]⁻ 253.9570 146.7

The compound is synthesized via bromination of methyl 7-aminothieno[2,3-b]pyrazine-2-carboxylate using t-butylnitrite (t-BuONO) and CuBr₂ in acetonitrile, yielding 50% under optimized conditions .

Structural Analogs and Substituent Effects

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Core Structure Substituents Key Applications Reference
Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate C₈H₆BrN₃O₂ Pyrrolo[2,3-b]pyrazine Br (C7), COOCH₃ (C2) Antitumor agent synthesis
Ethyl 5-(2-bromophenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate C₂₁H₁₇N₄O₃Br Pyrazolo[4,3-c]pyridine Br (aryl), COOEt (C7) Heterocyclic intermediate
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate C₉H₇BrN₂O₂ Pyrrolo[2,3-b]pyridine Br (C4), COOCH₃ (C3) Kinase inhibitor precursors
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid C₇H₄BrN₃O₂ Pyrrolo[2,3-b]pyrazine Br (C2), COOH (C7) Antibacterial agent development

Key Observations :

  • Core Heterocycle : The pyrrolo[2,3-b]pyrazine core in the target compound offers distinct electronic properties compared to pyrazolo[4,3-c]pyridine () or pyrrolo[2,3-b]pyridine (), influencing reactivity in cross-coupling reactions.
  • Substituent Position : Bromine at C7 in the target compound enhances electrophilic aromatic substitution efficiency compared to C2 or C4 bromination in analogs .
  • Ester vs. Carboxylic Acid : The methyl ester group (COOCH₃) improves solubility in organic solvents, facilitating coupling reactions, whereas the carboxylic acid (COOH) in analogs requires activation for further derivatization .

Key Findings :

  • The target compound’s synthesis achieves 50% yield under mild conditions (room temperature, 2 hours), outperforming the 26% yield of the pyrazolo[4,3-c]pyridine analog () .
  • Phase-transfer catalysis (PTC) used in furo[2,3-b]pyrrole derivatives () is less efficient for brominated pyrazines due to steric hindrance.

Key Insights :

  • The target compound’s bromine and ester groups make it a versatile intermediate for antitumor agents, unlike fluorescent benzoimidazole hybrids () .
  • Unlike dual kinase inhibitors (), the target lacks direct therapeutic activity but serves as a critical building block for active molecules.

Biological Activity

Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (MBPP) is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine family. Its unique bicyclic structure, characterized by a fused pyrrole and pyrazine ring, along with the presence of a bromine atom and a carboxylate group, contributes to its diverse biological activities. This article explores the biological activity of MBPP, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C8_8H6_6BrN3_3O2_2
  • SMILES : COC(=O)C1=CN=C2C(=N1)C(=CN2)Br
  • InChIKey : QVWBJCYIUWJRBE-UHFFFAOYSA-N

The compound's structural features allow it to participate in various chemical reactions, enhancing its potential for medicinal applications .

Biological Activities

Research has shown that MBPP exhibits a range of biological activities, making it a candidate for further investigation in medicinal chemistry. The following table summarizes its key biological properties:

Biological Activity Description
Antitumor Exhibits potential in inhibiting tumor growth through various mechanisms.
Antimicrobial Demonstrates activity against bacteria and fungi.
Anti-inflammatory Shows promise in reducing inflammation in experimental models .
Antioxidant Capable of scavenging free radicals, contributing to cellular protection.
Kinase Inhibition Inhibits specific kinase pathways involved in cancer progression .

The precise mechanisms through which MBPP exerts its biological effects are still being elucidated. However, preliminary studies indicate several pathways:

  • Cell Cycle Arrest : MBPP may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways, leading to programmed cell death in tumor cells.
  • Enzyme Inhibition : MBPP is known to inhibit various enzymes involved in tumor growth and survival.

Comparative Analysis with Related Compounds

To better understand the uniqueness of MBPP, it is beneficial to compare it with other pyrrolopyrazine derivatives. The following table highlights some comparable compounds and their distinct biological activities:

Compound Name Structural Features Unique Biological Activities
Methyl 5H-pyrrolo[3,4-b]quinolin-4-carboxylateContains a quinoline structureExhibits different antitumor properties
Methyl 6-bromo-5H-pyrrolo[1,2-a]pyrazineBromination at a different positionPotentially distinct antimicrobial properties
Methyl 7-chloro-5H-pyrrolo[2,3-b]pyrazineChlorinated variantMay show varying reactivity profiles

The unique halogenation pattern and carboxylate functionality of MBPP contribute to its distinctive biological activities compared to its analogs .

Case Studies and Research Findings

Several studies have investigated the biological activity of MBPP:

  • A study published in MDPI examined the antitumor properties of various pyrrolopyrazine derivatives, including MBPP. It was found that MBPP significantly inhibited the growth of human cancer cell lines in vitro, demonstrating IC50_{50} values comparable to well-known chemotherapeutic agents .
  • Another research effort focused on the antimicrobial properties of MBPP against both Gram-positive and Gram-negative bacteria. Results indicated that MBPP exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) using brominated precursors. For example, bromination at the 7-position of the pyrrolo[2,3-b]pyrazine core is achieved using NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in DMF or DCM . Methyl esterification at the 2-position is typically performed via nucleophilic substitution with methyl chloroformate in the presence of a base (e.g., K₂CO₃) .
  • Critical Factors : Reaction yield depends on stoichiometric ratios, solvent polarity, and catalyst loading. For instance, excess brominating agents may lead to di-brominated byproducts, requiring careful purification via column chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm regioselectivity of bromination and esterification. For example, the 7-bromo substituent shows a distinct downfield shift (~8.5–9.0 ppm in 1^1H NMR) .
  • X-ray Crystallography : Resolves π-π stacking and hydrogen-bonding patterns in the solid state, critical for confirming planarity of the heterocyclic core .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br split) .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the reactivity of the 7-bromo substituent in cross-coupling reactions?

  • Case Study : Some studies report low yields in Suzuki-Miyaura couplings due to steric hindrance from the methyl ester group at the 2-position. Solutions include:

  • Catalyst Optimization : Use of Pd(PPh₃)₄ with electron-deficient arylboronic acids improves coupling efficiency .
  • Protecting Group Strategies : Temporarily replacing the methyl ester with a tert-butyl group reduces steric bulk, enabling higher yields (85–90% vs. 50–60%) .
    • Contradiction Analysis : Conflicting reports on bromine’s lability under basic conditions are resolved by monitoring reaction pH. Basic conditions (pH > 10) may lead to debromination, necessitating buffered systems .

Q. What computational and experimental approaches are used to predict the compound’s role in kinase inhibition?

  • Structure-Activity Relationship (SAR) : Docking studies using FGFR1 kinase (PDB: 3RH0) reveal that the 7-bromo group enhances hydrophobic interactions in the ATP-binding pocket, while the methyl ester improves solubility .
  • Experimental Validation : Competitive binding assays (e.g., TR-FRET) confirm IC₅₀ values in the nanomolar range (e.g., 12 nM for FGFR1 vs. >1 µM for c-Met), highlighting selectivity .
  • ADME Profiling : Microsomal stability assays in human liver microsomes (HLM) indicate moderate clearance rates, guiding further optimization of the ester moiety .

Methodological Challenges and Solutions

Q. How to address poor solubility of this compound in aqueous assays?

  • Strategies :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without denaturing proteins .
  • Prodrug Design : Replace the methyl ester with a phosphate group, enhancing aqueous solubility for in vivo studies .

Q. What are the limitations of current crystallization protocols for this compound?

  • Challenges : The compound’s planar structure promotes π-π stacking, leading to twinned crystals.
  • Solutions :

  • Seeding Techniques : Use microseeds from analogous structures (e.g., 7-iodo derivatives) to induce single-crystal growth .
  • Cryo-Crystallography : Flash-cooling in liquid nitrogen at 100 K reduces thermal motion artifacts, improving diffraction resolution (<1.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.